molecular formula C26H19N2OP B12928994 3-(Triphenyl-lambda~5~-phosphanylidene)cinnolin-4(3H)-one CAS No. 109773-41-3

3-(Triphenyl-lambda~5~-phosphanylidene)cinnolin-4(3H)-one

Cat. No.: B12928994
CAS No.: 109773-41-3
M. Wt: 406.4 g/mol
InChI Key: UBVIGPSXBKNXAV-UHFFFAOYSA-N
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Description

3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridazine ring This specific compound is characterized by the presence of a triphenylphosphoranylidene group attached to the cinnolin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one typically involves the reaction of cinnolin-4(3H)-one with triphenylphosphine. One common method is the Wittig reaction, where cinnolin-4(3H)-one is treated with triphenylphosphine and an appropriate base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid to form oxides and dioxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxides and dioxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted cinnolin-4(3H)-one derivatives.

Scientific Research Applications

3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnolin-4(3H)-one: The parent compound without the triphenylphosphoranylidene group.

    Triphenylphosphoranylidene derivatives: Compounds with similar phosphoranylidene groups attached to different cores.

    Other cinnoline derivatives: Compounds with various substituents on the cinnoline core.

Uniqueness

3-(Triphenylphosphoranylidene)cinnolin-4(3H)-one is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

109773-41-3

Molecular Formula

C26H19N2OP

Molecular Weight

406.4 g/mol

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)cinnolin-4-one

InChI

InChI=1S/C26H19N2OP/c29-25-23-18-10-11-19-24(23)27-28-26(25)30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H

InChI Key

UBVIGPSXBKNXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C(=O)C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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